1-Cyclopentene-1-methanol, 2-methyl- (also known as 2-methyl-1-cyclopentenylmethanol) is an organic compound with the molecular formula C7H12O. Information on its natural origin or specific uses in scientific research is currently limited [].
The key feature of this molecule is the presence of a cyclopentene ring, a five-membered carbon ring with one double bond. The hydroxyl group (OH) is attached to the first carbon (C1) of the cyclopentene ring, making it a cyclopentenol. Additionally, a methyl group (CH3) is attached to the second carbon (C2) of the cyclopentene ring [].
The hydroxyl group can participate in various reactions typical of alcohols, such as esterification, etherification, and oxidation to a ketone [].
The presence of the conjugated double bond system in the cyclopentene ring makes the molecule a potential candidate for Diels-Alder reactions, a cycloaddition reaction with a diene and a dienophile [].
The double bond can undergo addition reactions with various reagents, such as hydrogenation to form a saturated alcohol or halogenation to form a halohydrin [].
Scientific databases such as PubChem and SciFinder can be helpful resources for finding more information about the scientific research applications of 1-Cyclopentene-1-methanol, 2-methyl-. These databases are typically accessed through academic institutions or paid subscriptions.